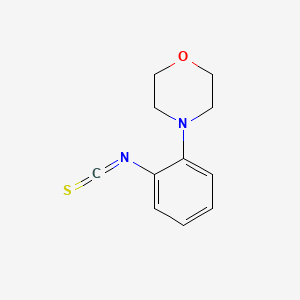

4-(2-Isothiocyanatophenyl)morpholine

Description

Contextualization within Heterocyclic Chemistry and Bioactive Compounds

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the bedrock of drug discovery. mdpi.com A significant percentage of all known organic compounds are heterocyclic, and they are integral to the structure of a vast number of pharmaceuticals. mdpi.com The morpholine (B109124) ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is a prominent scaffold in this domain. wikipedia.org Its prevalence in numerous approved drugs and bioactive molecules underscores its importance. nih.gov The compound 4-(2-Isothiocyanatophenyl)morpholine is a derivative of this key heterocyclic system, placing it firmly within a class of molecules with a proven track record in medicinal applications.

Significance of the Isothiocyanate and Morpholine Moieties in Medicinal Chemistry

The therapeutic potential of this compound can be attributed to the synergistic interplay of its two key structural components: the morpholine ring and the isothiocyanate group.

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds. nih.gov The inclusion of a morpholine ring in a molecule can confer several advantageous properties, including improved solubility, enhanced metabolic stability, and favorable pharmacokinetic profiles. nih.gov Its ability to participate in hydrogen bonding via its oxygen atom and its relatively non-basic nitrogen atom contribute to its versatile binding capabilities with various biological targets. researchgate.net The morpholine ring is a common feature in drugs targeting a range of conditions, highlighting its broad utility in drug design. researchgate.netjchemrev.com

The isothiocyanate group (-N=C=S) is a reactive functional group that is also of great interest in medicinal chemistry. nih.gov Isothiocyanates are known for their ability to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. rsc.org This reactivity allows them to act as irreversible or covalent inhibitors of enzymes, a mechanism that can lead to high potency and prolonged duration of action. rsc.org Naturally occurring isothiocyanates, found in cruciferous vegetables, have been studied for their potential health benefits. nih.gov In drug design, the isothiocyanate group can be strategically incorporated to create highly specific and effective therapeutic agents. nih.govrsc.org

Overview of Research Trajectories for Isothiocyanatophenylmorpholine Compounds

While specific research on this compound is still emerging, the known properties of its constituent moieties suggest several promising research directions. The exploration of isothiocyanatophenylmorpholine derivatives is likely to focus on their potential as enzyme inhibitors, given the reactivity of the isothiocyanate group and the favorable drug-like properties imparted by the morpholine ring.

One potential avenue of investigation is their use as enzyme inhibitors . The isothiocyanate group's ability to covalently modify enzymes suggests that compounds like this compound could be potent and specific inhibitors of various enzymatic targets. rsc.org Research into related morpholine-containing compounds has shown activity against enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases. tandfonline.com Furthermore, morpholine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. researchgate.net

Another area of interest is the development of anticancer agents . The combination of the morpholine scaffold, known to be present in some anticancer drugs, and the isothiocyanate group, which has demonstrated antiproliferative activity, makes this class of compounds a compelling subject for cancer research. researchgate.netsci-hub.se

The synthesis of a library of isothiocyanatophenylmorpholine analogs with variations in the substitution pattern on the phenyl ring and the morpholine moiety will be crucial for establishing structure-activity relationships (SAR). This will enable the optimization of potency, selectivity, and pharmacokinetic properties. The general synthetic approach would likely involve the synthesis of the corresponding aminophenylmorpholine precursor, followed by conversion of the amino group to the isothiocyanate. google.comgoogle.com

Below is a table summarizing the key physicochemical properties of the parent compound, this compound, based on predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂OS | chembk.com |

| Molar Mass | 220.29 g/mol | chembk.com |

| Density | 1.20±0.1 g/cm³ (Predicted) | chembk.com |

| Boiling Point | 379.1±37.0 °C (Predicted) | chembk.com |

| pKa | 4.00±0.40 (Predicted) | chembk.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51317-67-0 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-(2-isothiocyanatophenyl)morpholine |

InChI |

InChI=1S/C11H12N2OS/c15-9-12-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 |

InChI Key |

PKZODHURUCXOAG-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC=CC=C2N=C=S |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2N=C=S |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Isothiocyanatophenylmorpholine Scaffolds

General Synthetic Routes to Isothiocyanatophenylmorpholine Structures

The creation of the core 4-phenylmorpholine structure, which serves as the precursor to the final isothiocyanate compound, typically follows a sequence of three key synthetic steps.

A primary method for coupling the morpholine (B109124) ring to a phenyl group is through nucleophilic aromatic substitution (SNAr). This reaction is fundamental in pharmaceutical and chemical research for modifying aromatic rings. nih.gov The strategy involves reacting an activated halonitrobenzene with morpholine. The nitro group is crucial as it is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving group.

The reaction typically proceeds by heating morpholine with a suitable fluoronitrobenzene or chloronitrobenzene isomer in a solvent such as acetonitrile, often in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrogen halide formed during the reaction. mdpi.com For example, the synthesis of 4-(4-nitrophenyl)morpholine can be achieved by reacting 1-fluoro-4-nitrobenzene with morpholine. This general approach is versatile and can be applied to different isomers to create the desired nitrophenylmorpholine precursor. researchgate.net

Table 1: General Conditions for Nucleophilic Aromatic Substitution

| Reactants | Solvent | Base | Conditions | Product Type |

|---|

The reduction of aromatic nitro compounds to their corresponding primary amines is a classic and essential transformation in organic synthesis. beilstein-journals.org Once the nitrophenylmorpholine scaffold is synthesized, the nitro group is reduced to an amine to prepare for the final isothiocyanate formation step.

A variety of reducing agents and catalytic systems can be employed for this purpose. Common laboratory methods include the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). scispace.com Catalytic hydrogenation is another widely used technique, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. scispace.com A frequently cited method involves the use of hydrazine hydrate in the presence of a catalyst such as Raney nickel. The choice of method can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/System | Solvent | Key Features |

|---|---|---|

| Sn / HCl | Acidic medium | Classic, robust method |

| H2 / Pd/C | Various | Catalytic hydrogenation, clean workup |

| Hydrazine hydrate / Raney Ni | Ethanol | Effective for N-phenyl azacrown ethers |

The final step in the synthesis is the conversion of the aminophenylmorpholine to the desired isothiocyanatophenylmorpholine. The most common and direct method for this transformation is the reaction of the primary amine with thiophosgene (CSCl₂). nih.govresearchgate.netnih.gov This reaction is typically carried out in a suitable solvent like dioxane or dichloromethane, often in the presence of a base such as calcium carbonate or triethylamine to scavenge the HCl produced. researchgate.netnih.gov

An alternative, two-step, one-pot procedure avoids the direct use of the highly toxic thiophosgene. nih.gov In this method, the primary amine is first treated with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. nih.govcbijournal.com This salt is then decomposed using a desulfurating agent to yield the final isothiocyanate. nih.govchemrxiv.org Various desulfurating agents have been developed, including p-toluenesulfonyl chloride, iodine, and di-tert-butyl dicarbonate (Boc₂O). cbijournal.comchemrxiv.org

Specific Synthesis of 4-(2-Isothiocyanatophenyl)morpholine (Ortho-isomer) and Related Regioisomers

The general synthetic strategies outlined above can be applied to produce specific regioisomers of 4-(isothiocyanatophenyl)morpholine by selecting the appropriately substituted starting materials.

The synthesis of the ortho-isomer, this compound, follows the three-stage process starting with an ortho-substituted halonitrobenzene.

Nucleophilic Aromatic Substitution: 1-Fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene is reacted with morpholine in the presence of a base to yield 4-(2-nitrophenyl)morpholine.

Nitro Group Reduction: The resulting 4-(2-nitrophenyl)morpholine is then subjected to reduction using one of the standard methods, such as catalytic hydrogenation or treatment with Sn/HCl, to produce 4-(2-aminophenyl)morpholine.

Isothiocyanate Formation: Finally, the 4-(2-aminophenyl)morpholine is converted to this compound by reacting it with thiophosgene or by the dithiocarbamate decomposition route.

The synthesis of the para-isomer, 4-(4-isothiocyanatophenyl)morpholine, is well-documented and follows a parallel pathway, demonstrating the versatility of the general method. georganics.sknih.gov

Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 1-fluoro-4-nitrobenzene with morpholine, typically in refluxing acetonitrile with a base like potassium carbonate, to produce 4-(4-nitrophenyl)morpholine. A similar reaction using 4-fluoronitrobenzene and the related compound thiomorpholine (B91149) has been reported to proceed in high yield (95%). mdpi.com

Nitro Group Reduction: The 4-(4-nitrophenyl)morpholine intermediate is reduced to 4-(4-aminophenyl)morpholine. A general procedure for reducing such nitro-derivatives uses Raney nickel and hydrazine hydrate in refluxing ethanol.

Isothiocyanate Formation: The concluding step involves treating 4-(4-aminophenyl)morpholine with a thiocarbonyl transfer reagent. The reaction with thiophosgene is a standard method to afford the final product, 4-(4-isothiocyanatophenyl)morpholine. nih.govnih.gov

This modular synthetic approach allows for the creation of various isomers of isothiocyanatophenylmorpholine, contingent upon the initial choice of the halonitrobenzene regioisomer.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Isothiocyanatophenyl)morpholine |

| Morpholine |

| Thiophosgene |

| Carbon disulfide |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Triethylamine |

| Potassium carbonate |

| 1-Fluoro-2-nitrobenzene |

| 1-Chloro-2-nitrobenzene |

| 4-(2-Nitrophenyl)morpholine |

| 4-(2-Aminophenyl)morpholine |

| 1-Fluoro-4-nitrobenzene |

| 4-(4-Nitrophenyl)morpholine |

| 4-(4-Aminophenyl)morpholine |

| 4-(4-Nitrophenyl)thiomorpholine |

| Thiomorpholine |

| Tin |

| Hydrochloric acid |

| Palladium on carbon (Pd/C) |

| Hydrazine hydrate |

| Raney nickel |

| p-Toluenesulfonyl chloride |

Derivatization Reactions Utilizing Isothiocyanatophenyl)morpholine as a Precursor

The isothiocyanate moiety of this compound is a versatile functional group that readily engages in addition and cyclization reactions. This reactivity allows it to serve as a foundational building block for a wide range of more complex molecules, particularly those incorporating nitrogen and sulfur atoms.

Synthesis of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from isothiocyanates is a well-established and efficient chemical transformation. The reaction proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) nih.govorganic-chemistry.orgresearchgate.net. This addition reaction is typically rapid and clean, often proceeding at room temperature or with gentle heating to afford N,N'-disubstituted or N,N',N'-trisubstituted thioureas in high yields nih.gov.

When this compound is used as the precursor, it reacts with a variety of amines to produce a library of thiourea compounds, each featuring the 2-(morpholin-4-yl)phenyl substituent. The general reaction scheme involves the direct coupling of the isothiocyanate with an amine (R¹R²NH), as illustrated in numerous synthetic protocols for thiourea formation organic-chemistry.orgijacskros.commdpi.com. The reaction conditions are generally mild, and the process is characterized by its high atom economy nih.gov.

Table 1: Representative Synthesis of Thiourea Derivatives from this compound

| Amine Reactant | Solvent | Conditions | Product Name | Expected Yield |

|---|---|---|---|---|

| Aniline | Ethanol | Reflux, 4h | 1-(2-(Morpholin-4-yl)phenyl)-3-phenylthiourea | High |

| Benzylamine | Dichloromethane (DCM) | Room Temp, 12h | 1-Benzyl-3-(2-(morpholin-4-yl)phenyl)thiourea | >95% |

| Piperidine | Tetrahydrofuran (THF) | Room Temp, 6h | (2-(Morpholin-4-yl)phenyl)carbamothioyl)piperidine | High |

| 4-Chloroaniline | Ethanol | Reflux, 5h | 1-(4-Chlorophenyl)-3-(2-(morpholin-4-yl)phenyl)thiourea | High |

Cyclization Reactions to Form Fused Heterocyclic Systems

The thiourea derivatives synthesized from this compound are stable intermediates that can be further utilized in cyclization reactions to generate a variety of fused heterocyclic systems. These reactions leverage the inherent reactivity of the thiourea moiety to build new rings.

A prominent synthetic route to 1,2,4-triazole-3-thiones involves a two-step process starting from an isothiocyanate nih.govzsmu.edu.ua. First, this compound reacts with a carboxylic acid hydrazide (R-C(O)NHNH₂) to form an acylthiosemicarbazide intermediate nih.govmdpi.com. This intermediate is then subjected to intramolecular cyclization under basic conditions, typically by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide researchgate.netresearchgate.net. The base promotes deprotonation and subsequent nucleophilic attack of a nitrogen atom onto the acyl carbonyl carbon, followed by dehydration to yield the stable 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione ring system researchgate.netresearchgate.net.

Table 2: General Synthesis of 1,2,4-Triazole-3-thiones

| Hydrazide Reactant (R-C(O)NHNH₂) | Intermediate | Cyclization Conditions | Product |

|---|---|---|---|

| Acetohydrazide | 1-Acetyl-4-(2-(morpholin-4-yl)phenyl)thiosemicarbazide | 2N NaOH, Reflux | 5-Methyl-4-(2-(morpholin-4-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Benzohydrazide | 1-Benzoyl-4-(2-(morpholin-4-yl)phenyl)thiosemicarbazide | 8% NaOH, Reflux | 5-Phenyl-4-(2-(morpholin-4-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Isonicotinohydrazide | 1-Isonicotinoyl-4-(2-(morpholin-4-yl)phenyl)thiosemicarbazide | 2N NaOH, Reflux | 5-(Pyridin-4-yl)-4-(2-(morpholin-4-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

The Hantzsch thiazole synthesis provides a classic and versatile method for the formation of thiazole rings nih.govresearchgate.net. In the context of derivatizing this compound, the precursor thiourea, 1-(2-(morpholin-4-yl)phenyl)-3-substituted-thiourea, is first synthesized as described in section 2.3.1. This thiourea derivative then undergoes condensation with an α-haloketone (e.g., phenacyl bromide or chloroacetone) semanticscholar.org. The reaction proceeds by the nucleophilic sulfur of the thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-amino-4,5-disubstituted thiazole derivative nih.gov.

The strategic placement of functional groups on the phenyl ring of the isothiocyanate precursor can lead to the formation of other complex heterocyclic systems through intramolecular cyclization. For instance, aryl isothiocyanates bearing a nucleophilic group at the ortho position are known precursors for quinazoline (B50416) derivatives researchgate.netnih.govnih.gov. While this compound itself does not possess a free ortho-amino or nitrile group required for direct intramolecular cyclization to a simple quinazoline, its derivatives can be designed for such transformations. For example, a thiourea formed from 2-aminobenzonitrile and an isothiocyanate can cyclize to form a 4-aminoquinazoline-2-thione researchgate.net. This highlights a potential pathway where a derivative of the title compound, if modified to include an ortho-nitrile, could undergo similar cyclization reactions. The reaction of 2-aminobenzonitrile with an isothiocyanate leads to a thiourea which, upon heating, cyclizes to provide a 4-(arylamino)quinazoline-2(1H)-thione researchgate.net.

Formation of Sulfonamide and Carbamate Derivatives

Direct conversion of the isothiocyanate group into a sulfonamide or carbamate is not a standard synthetic transformation. A more viable strategy involves a two-step process where the isothiocyanate functionality is first converted into a more suitable precursor group, namely a primary amine.

The isothiocyanate group of this compound can be hydrolyzed under acidic or basic conditions, or be subjected to other chemical transformations, to yield the corresponding primary amine, 2-(morpholin-4-yl)aniline. This amine is an excellent precursor for both sulfonamides and carbamates.

Sulfonamide Synthesis: The resulting 2-(morpholin-4-yl)aniline can be reacted with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine or triethylamine researchgate.netchemsociety.org.ngucl.ac.uk. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage researchgate.netijnrd.org.

Carbamate Synthesis: To form carbamates, the 2-(morpholin-4-yl)aniline can be treated with an alkyl or aryl chloroformate (R-O-C(O)Cl) in the presence of a base organic-chemistry.orgnih.govgoogle.com. Alternatively, it can react with other carbonyl sources, such as activated carbonates, or participate in three-component coupling reactions involving carbon dioxide and an alkyl halide acs.orgnih.gov.

This two-step approach, which uses this compound as the ultimate starting material, broadens its synthetic utility beyond direct isothiocyanate reactions.

Medicinal Chemistry and Rational Drug Design Principles

Role of the Morpholine (B109124) Moiety as a Privileged Pharmacophore in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is widely recognized as a "privileged pharmacophore" in drug discovery. nih.govsci-hub.se This designation stems from its frequent appearance in a multitude of approved drugs and bioactive molecules, where it imparts several advantageous properties.

One of the primary benefits of incorporating a morpholine moiety is the enhancement of a molecule's physicochemical profile. The presence of the oxygen and nitrogen heteroatoms allows for hydrogen bonding, which can improve aqueous solubility and permeability across biological membranes. nih.gov This is a critical consideration in drug design, as poor solubility can hinder a compound's absorption and bioavailability.

From a medicinal chemistry perspective, the morpholine ring is a versatile building block. It can be readily introduced into a molecular structure and offers a point for chemical modification. nih.gov Furthermore, the morpholine moiety is known to engage in crucial binding interactions with various biological targets, including enzymes and receptors. acs.org For instance, the morpholine oxygen can act as a hydrogen bond acceptor, a key interaction observed in many potent enzyme inhibitors, such as those targeting phosphatidylinositol 3-kinases (PI3K). acs.org This ability to anchor a molecule within a target's active site often leads to enhanced potency and selectivity.

The following table summarizes the key advantages of including the morpholine moiety in drug candidates:

| Property | Contribution of the Morpholine Moiety | References |

| Solubility | Improves aqueous solubility through hydrogen bonding. | nih.gov |

| Potency | Can enhance binding affinity to biological targets. | nih.govsci-hub.se |

| Pharmacokinetics | Can lead to more favorable absorption and distribution properties. | nih.gov |

| Synthetic Accessibility | Readily available and easily incorporated into molecules. | nih.gov |

| Binding Interactions | The oxygen atom can act as a critical hydrogen bond acceptor. | acs.orgacs.org |

Strategic Incorporation of the Isothiocyanatophenyl Group in Lead Compound Development

The isothiocyanate (-N=C=S) functional group is a reactive electrophile that has garnered significant attention in medicinal chemistry, largely due to its presence in naturally occurring compounds with potent biological activities, such as sulforaphane (B1684495) found in broccoli. nih.govmdpi.com The strategic incorporation of an isothiocyanatophenyl group into a lead compound can serve multiple purposes in drug development.

The primary mechanism of action for many isothiocyanates involves the covalent modification of target proteins. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic residues on proteins, such as the thiol group of cysteine residues, forming a stable thiocarbamate linkage. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of the target protein.

Furthermore, isothiocyanates have been shown to modulate the activity of various enzymes and signaling pathways implicated in disease, including those involved in inflammation and cancer. mdpi.com For example, some isothiocyanates are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. rsc.org The phenyl ring in the isothiocyanatophenyl group provides a scaffold that can be further functionalized to fine-tune the compound's properties, such as its selectivity for a particular target or its pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies of Isothiocyanatophenylmorpholine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For isothiocyanatophenylmorpholine derivatives, SAR studies would focus on systematically modifying different parts of the molecule to understand their impact on potency, selectivity, and other pharmacological properties.

Influence of Substituent Position on Biological Activity

The relative positioning of the morpholine and isothiocyanate groups on the phenyl ring is a critical determinant of biological activity. In 4-(2-isothiocyanatophenyl)morpholine, the ortho-disubstituted pattern creates a specific spatial arrangement of the two functional groups. This arrangement will dictate how the molecule can orient itself within a biological target's binding site.

SAR studies would involve synthesizing and testing isomers with different substitution patterns (e.g., meta- and para-disubstituted) to assess the impact on activity. For instance, the position of the isothiocyanate group can influence its reactivity and accessibility to target nucleophiles. Similarly, the location of the morpholine ring will affect its ability to form key hydrogen bonds or other non-covalent interactions. Studies on other bicyclic systems have shown that the position of a substituent can dramatically alter the inhibitory activity of a compound. e3s-conferences.org

Impact of Functional Group Modifications and Heterocycle Fusion on Potency and Selectivity

Beyond the substitution pattern, modifications to the core structure of this compound can lead to significant changes in its biological profile.

Functional Group Modifications:

Morpholine Ring: Alterations to the morpholine ring, such as the introduction of substituents or its replacement with other heterocycles (e.g., piperazine, thiomorpholine), can impact factors like solubility, metabolic stability, and binding affinity. For example, in studies of PI3K inhibitors, replacing a morpholine group with certain 2-aminoethyl functionalities led to a significant decrease in inhibitory activity, highlighting the importance of the morpholine oxygen. nih.gov

Isothiocyanate Group: While the isothiocyanate is key for covalent modification, its reactivity can be modulated. Converting it to a thiourea (B124793) or other related functional groups can alter the mechanism of action from irreversible to reversible, which can be desirable in certain therapeutic contexts.

Phenyl Ring: The addition of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to the phenyl ring can influence the electronic properties of the molecule and provide additional points of interaction with the target protein. For example, in some morpholine-based inhibitors, the presence of a halogen on an aromatic ring was shown to increase inhibitory activity. e3s-conferences.org

Heterocycle Fusion:

Fusing an additional heterocyclic ring to the phenyl ring of the isothiocyanatophenylmorpholine scaffold can create more rigid and structurally complex molecules. This can lead to enhanced selectivity for a specific biological target by locking the molecule into a conformation that is complementary to the target's binding site. For example, the fusion of a pyrazolopyrimidine ring to a morpholine-containing scaffold has been shown to be important for potent inhibitory activity in some kinase inhibitors. e3s-conferences.org

The following table provides a hypothetical SAR summary for isothiocyanatophenylmorpholine derivatives based on general medicinal chemistry principles:

| Modification | Potential Impact on Activity | Rationale | References |

| Change isothiocyanate to meta or para position | Decrease in potency | Altered spatial arrangement for optimal binding | e3s-conferences.org |

| Replace morpholine with piperazine | Altered potency and selectivity | Change in hydrogen bonding capability and basicity | nih.gov |

| Add electron-withdrawing group to phenyl ring | Increased potency | Enhanced electrophilicity of the isothiocyanate | e3s-conferences.org |

| Fuse a pyrimidine (B1678525) ring to the phenyl scaffold | Increased selectivity | More rigid conformation for specific target binding | e3s-conferences.org |

Computational Approaches in Medicinal Chemistry Design (e.g., Virtual Screening, Molecular Docking)

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For a molecule like this compound, several computational approaches can be employed.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. If the target of this compound is known, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar scaffolds that might also be active.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target. gyanvihar.org For this compound, docking studies could be used to:

Visualize how the molecule fits into the active site of a target protein.

Identify key amino acid residues that interact with the morpholine and isothiocyanatophenyl groups. acs.org

Predict the binding affinity of different derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Understand the basis for selectivity towards a particular target.

For instance, docking studies of other morpholine-containing inhibitors have revealed the critical role of the morpholine oxygen in forming hydrogen bonds with specific residues in the target's active site. acs.org Similar studies on isothiocyanate-containing compounds have helped to elucidate their binding modes and structure-activity relationships. mdpi.com By combining these computational insights, medicinal chemists can make more informed decisions in the design of novel and more effective analogs of this compound.

Pharmacological and Biological Activities: Preclinical Investigations

In Vitro Biological Activity Profiling

Following a review of scientific literature, no specific data was found detailing the in vitro inhibitory activity of 4-(2-Isothiocyanatophenyl)morpholine against O-GlcNAc Transferase (OGT). While related compounds have been synthesized in the exploration of OGT inhibitors, one study noted that the inclusion of a morpholine (B109124) ring on a different inhibitor scaffold led to a complete loss of activity, suggesting that this structural feature was not conducive to OGT inhibition in that particular chemical series. uu.nl

There are no publicly available research findings or data tables that describe the investigation of this compound as an inhibitor of Cyclin-Dependent Kinases (CDKs).

Preclinical investigations into the inhibitory effects of this compound on PI3 Kinase p110alpha have not been reported in the available scientific literature.

There is no available data from in vitro studies to suggest or confirm that this compound possesses inhibitory activity against Topoisomerase II Gyrase A.

No dedicated studies on the inhibitory potential of this compound against the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) were identified in the reviewed literature.

Enzyme Inhibition Studies

Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors (TKIs) are a significant class of pharmaceutical drugs that obstruct the action of tyrosine kinases, enzymes that play a crucial role in signal transduction pathways involved in cell growth, differentiation, and death. wikipedia.org These inhibitors are pivotal in cancer therapy. wikipedia.orgnih.gov Preclinical studies on various chemical scaffolds have explored the impact of different substituents on tyrosine kinase inhibitory activity.

Conversely, the morpholine moiety is a common feature in a variety of kinase inhibitors. researchgate.netresearchgate.net For example, several 2-morpholino-4-anilinoquinoline derivatives have been synthesized and shown to possess antitumor activities, acting as tyrosine kinase inhibitors. nih.gov However, without direct experimental data, the potential for this compound to act as a tyrosine kinase inhibitor remains speculative.

Other Enzyme Targets (e.g., Carbonic Anhydrase, Urease, α-Amylase, Cholinesterases)

The interaction of this compound with other enzyme systems has been indirectly explored through studies on its constituent chemical groups: the isothiocyanate and the phenylmorpholine moieties.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. e3s-conferences.orgacnp.org While no direct studies on the inhibition of carbonic anhydrase by this compound have been found, isothiocyanate-containing sulfonamides have been synthesized and evaluated as potent CA inhibitors. researchgate.net The isothiocyanate group in these compounds was designed to potentially form a covalent bond with the enzyme, leading to irreversible inhibition. researchgate.net

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections by ureolytic bacteria like Helicobacter pylori. nih.govdergipark.org.trresearchgate.net Isothiocyanates, as a chemical class, have been shown to inactivate urease from H. pylori. nih.gov The inactivation mechanism is believed to involve the formation of dithiocarbamates between the isothiocyanate group and cysteine thiols on the urease enzyme. nih.gov Furthermore, a close structural analog, 4-(2-isothiocyanatoethyl)morpholine, has been synthesized and used as a precursor to create a series of morpholine-thiophene hybrid thiosemicarbazones that demonstrated potent urease inhibitory activity. researchgate.net Some thiosemicarbazide (B42300) derivatives synthesized from phenyl isothiocyanate have also shown urease inhibition. researchgate.net These findings strongly suggest that this compound could exhibit urease inhibitory properties.

α-Amylase: No preclinical data was found regarding the interaction of this compound or its close analogs with α-amylase.

Cholinesterases: Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine. researchgate.nettandfonline.comnih.govnih.gov Isothiocyanates have been investigated as potential cholinesterase inhibitors. researchgate.nettandfonline.comnih.govnih.gov In one study, a series of isothiocyanates were tested, and phenyl isothiocyanate derivatives showed the most promising activity. researchgate.nettandfonline.comnih.govnih.gov Specifically, 2-methoxyphenyl isothiocyanate was the most effective inhibitor of acetylcholinesterase with an IC50 of 0.57 mM, while 3-methoxyphenyl (B12655295) isothiocyanate was the best inhibitor of butyrylcholinesterase. researchgate.nettandfonline.comnih.govnih.gov These results suggest that the isothiocyanate group can contribute to cholinesterase inhibition. Additionally, some morpholine-bearing quinoline (B57606) derivatives have been identified as potent cholinesterase inhibitors. researchgate.net

Interactive Data Table: Enzyme Inhibition by Related Compounds

| Enzyme Target | Compound Class/Analog | Key Findings | Citation |

| Tyrosine Kinase | 4-Aminoquinazolines with morpholine substituent | Inactive against EGFR. | nih.gov |

| Urease | Isothiocyanates | Inactivate H. pylori urease. | nih.gov |

| Urease | 4-(2-isothiocyanatoethyl)morpholine derivatives | Potent urease inhibitors. | researchgate.net |

| Cholinesterases | Phenyl isothiocyanate derivatives | Showed inhibitory activity against AChE and BChE. | researchgate.nettandfonline.comnih.govnih.gov |

Receptor Modulation and Ligand Binding

The potential for this compound to modulate various receptor systems is inferred from studies on its structural components. The phenylmorpholine scaffold is a common feature in many centrally active compounds. wikipedia.org

Sigma Receptor (σ1R, σ2R) Modulation

Sigma receptors (σ1R and σ2R) are recognized as promising targets for the treatment of a range of central nervous system disorders and cancer. nih.govacs.org The general pharmacophore for sigma-1 receptor ligands often includes an aryl ring connected via a spacer to a nitrogen atom, which is present in the morpholine ring of fenpropimorph (B1672530) and its derivatives. nih.govacs.org Several N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds, which share the phenylmorpholine core with this compound, have been synthesized and shown to have high affinity for the σ1 receptor subtype. nih.govacs.org Furthermore, substituting the aromatic ring of the norbenzomorphan scaffold with a morpholino group has been shown to influence sigma receptor subtype selectivity. nih.gov While no direct binding or functional data for this compound at sigma receptors is available, the presence of the phenylmorpholine moiety suggests a potential for interaction.

Serotonin (B10506) Receptor (5-HT) Modulation

Substituted phenylmorpholines are known to act as releasers of monoamine neurotransmitters and some also function as agonists at serotonin receptors. wikipedia.org The arylpiperazine moiety, which is structurally related to the phenylmorpholine group, is a common feature in many serotonin receptor ligands. researchgate.net Studies on 4-phenyl quinoline derivatives have indicated their ability to bind to 5-HT1B and 5-HT2B receptors. researchgate.netnih.gov However, direct evidence for the modulation of serotonin receptors by this compound is currently lacking.

Dopamine (B1211576) Receptor Modulation

The phenylmorpholine scaffold is also found in compounds that interact with dopamine receptors. wikipedia.org Some N-propyl substituted phenylmorpholines act as dopamine receptor agonists. wikipedia.org A series of 2,4-disubstituted morpholines have been synthesized and shown to have selectivity for the dopamine D4 receptor. nih.gov The interaction of these compounds with the receptor is influenced by the substituents on the benzene (B151609) ring and the morpholine system. nih.gov While these findings point to the potential of phenylmorpholine derivatives to modulate dopamine receptors, specific preclinical data for this compound is not available. nih.govmdpi.comnih.govmdpi.com

P2 Receptor Modulation

P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides like ATP and UDP. nih.govnih.gov The isothiocyanate group appears to be a key pharmacophore for interaction with certain P2 receptor subtypes. nih.govnih.gov Specifically, a series of symmetric aryl diisothiocyanate derivatives have been shown to be potent and insurmountable antagonists of the P2Y6 receptor. nih.gov The inhibitory activity was dependent on the presence of the isothiocyanate groups. nih.gov This suggests that this compound, containing an isothiocyanate moiety, may have the potential to modulate P2 receptors, although further investigation is required to confirm this.

Interactive Data Table: Receptor Modulation by Related Compounds

| Receptor Target | Compound Class/Analog | Key Findings | Citation |

| Sigma Receptors | Fenpropimorph derivatives (phenylmorpholine core) | High affinity for σ1 receptor subtype. | nih.govacs.org |

| Serotonin Receptors | Substituted phenylmorpholines | Act as serotonin receptor agonists. | wikipedia.org |

| Dopamine Receptors | 2,4-disubstituted morpholines | Show selectivity for the dopamine D4 receptor. | nih.gov |

| P2 Receptors | Aryl diisothiocyanates | Potent and insurmountable antagonists of the P2Y6 receptor. | nih.gov |

Anticonvulsant and Antinociceptive ActivitiesNo data available.

Further research and publication in peer-reviewed scientific journals are required before a detailed article on the pharmacological profile of "this compound" can be composed.

Other Biological Activities (e.g., Anti-dyslipidemic, Anti-leishmanial, Anti-malarial)

Recent preclinical research has highlighted the potential of this compound and related morpholine derivatives in addressing a variety of health concerns, including dyslipidemia and parasitic infections.

A number of morpholine derivatives have been synthesized and evaluated for their ability to lower lipid levels and provide antioxidant effects. These compounds have shown the capacity to inhibit squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis, with some derivatives exhibiting IC50 values between 0.7 and 5.5 μM. nih.gov Furthermore, they have demonstrated significant protection against lipid peroxidation in hepatic microsomal membranes. nih.gov In animal models of acute hyperlipidemia, certain morpholine derivatives reduced total cholesterol, triglycerides, and LDL levels by 15-80%. nih.gov Similarly, thiomorpholine (B91149) derivatives, which are structurally related, have also shown potent hypolipidemic and antioxidant activities. nih.gov One of the most active thiomorpholine compounds was found to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in hyperlipidemic rats by 80%, 78%, and 76%, respectively. nih.gov

In the realm of infectious diseases, various compounds containing the morpholine moiety have been investigated for their anti-leishmanial activity. Studies have tested Schiff and Mannich base compounds incorporating a morpholine ring against Leishmania infantum promastigotes. turkiyeparazitolderg.org The results indicated that some of these compounds possess notable anti-leishmanial effects. turkiyeparazitolderg.org The 4-aminoquinoline (B48711) scaffold, which can be found in some molecules with morpholine components, has also been identified as a privileged structure for developing leishmanicidal agents. nih.govwestminster.ac.uk

The anti-malarial potential of compounds structurally related to this compound has also been an area of interest. The 4-aminoquinoline core structure is a well-established pharmacophore in anti-malarial drug design, known for its role in inhibiting hemozoin formation in the parasite. nih.govyoutube.com Modifications of this core, including the incorporation of various side chains, have been explored to enhance anti-malarial efficacy. youtube.com

Table 1: Investigated Biological Activities of Morpholine Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Anti-dyslipidemic | Inhibition of squalene synthase (IC50: 0.7-5.5 μM). Reduction of total cholesterol, triglycerides, and LDL in animal models (15-80%). | nih.govnih.gov |

| Anti-leishmanial | Activity against Leishmania infantum promastigotes. | turkiyeparazitolderg.orgnih.govwestminster.ac.uk |

| Anti-malarial | Based on the established activity of the related 4-aminoquinoline scaffold. | nih.govyoutube.com |

In Vivo Preclinical Studies (Excluding Human Clinical Trials)

Evaluation in Animal Models of Disease (e.g., Seizure Protection)

The potential of novel compounds to mitigate seizures is often evaluated in preclinical animal models, such as the maximal electroshock-induced seizure (MES) test. While specific data on this compound in seizure models is not detailed in the provided search results, the general approach involves assessing a compound's ability to prevent or delay the onset of seizures induced by electrical or chemical stimuli. nih.gov Such studies are crucial for identifying potential antiepileptic drug candidates. The use of positron emission tomography (PET) in animal models of epilepsy is also a valuable tool to study the underlying mechanisms of epileptogenesis and to identify potential biomarkers and therapeutic targets. nih.gov

Investigations on Pharmacokinetic and Pharmacodynamic (PK/PD) Modulation in Preclinical Models

Pharmacokinetic (PK) studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies typically involve administering the compound to animals and analyzing its concentration in plasma and various tissues over time. nih.govnih.gov Allometric scaling is a common method used to predict human PK parameters from data obtained in different animal species. nih.gov

Pharmacodynamic (PD) studies aim to understand the relationship between the drug concentration at the site of action and the resulting pharmacological effect. nih.gov In preclinical models, this involves measuring a biomarker or a physiological response following drug administration. For instance, in the context of an enzyme inhibitor, PD studies might measure the level of the target enzyme's product. nih.gov The integration of PK and PD data through modeling is a powerful tool to predict the efficacious dose range in humans. nih.gov

Table 2: Focus of In Vivo Preclinical Studies

| Study Type | Objective | Common Methodologies | References |

|---|---|---|---|

| Seizure Protection | To evaluate the anticonvulsant activity of a compound. | Maximal Electroshock (MES) test, chemical-induced seizure models. | nih.govnih.gov |

| Pharmacokinetics (PK) | To characterize the ADME properties of a compound. | Blood and tissue concentration analysis over time, allometric scaling. | nih.govnih.gov |

| Pharmacodynamics (PD) | To relate drug concentration to its pharmacological effect. | Biomarker analysis, measurement of physiological responses. | nih.gov |

Molecular Mechanisms and Target Identification

Elucidation of Specific Molecular Targets and Binding Sites

Detailed research into the molecular interactions of 4-(2-Isothiocyanatophenyl)morpholine has identified key protein targets. The electrophilic isothiocyanate group (-N=C=S) is highly reactive and capable of forming covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. This reactivity is a determining factor in its molecular targeting.

One of the primary molecular targets identified for isothiocyanates, and therefore of high relevance to this compound, is tubulin . Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The binding of isothiocyanates to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The specific binding sites are often located on cysteine residues within the tubulin protein structure.

Another significant target that has been investigated in the context of related compounds and is a putative target for this compound is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a key protein in neuronal development and signaling. The interaction with CRMP2 suggests potential applications in neurological disorders.

| Target Protein | Putative Binding Site Residue | Key Function of Target |

| Tubulin | Cysteine | Microtubule formation, cell division |

| CRMP2 | Cysteine | Neuronal development, axonal growth |

Analysis of Binding Interactions

The interaction between this compound and its molecular targets is multifaceted, involving a combination of covalent and non-covalent interactions.

Covalent Bonding: The hallmark of isothiocyanate interactions is the formation of a thiocarbamoyl linkage with sulfhydryl groups of cysteine residues on target proteins. This irreversible covalent modification is a primary mechanism through which this compound exerts its biological effects.

Hydrogen Bonding: The morpholine (B109124) ring and the isothiocyanate group can participate in hydrogen bonding with amino acid residues in the binding pocket of the target protein. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in such interactions.

Hydrophobic Interactions: The phenyl ring of the molecule contributes to hydrophobic interactions with nonpolar residues within the protein's binding site, further stabilizing the ligand-protein complex.

These interactions collectively determine the affinity and specificity of this compound for its molecular targets.

Application of Computational Chemistry in Mechanism Elucidation and Ligand-Target Interactions

Computational chemistry plays a pivotal role in elucidating the binding modes and mechanisms of action of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights at the atomic level.

Molecular Docking: Docking studies are employed to predict the preferred binding orientation of this compound within the active site of its target proteins, such as tubulin or CRMP2. These simulations help to identify key interacting residues and estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding interactions and conformational changes that may occur upon ligand binding.

These computational approaches are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective analogs.

Utilization as Affinity Probes for Protein Target Identification

The reactive nature of the isothiocyanate group makes this compound a suitable candidate for use as an affinity-based probe for target identification. By attaching a reporter tag (e.g., a biotin or a fluorescent dye) to the morpholine or phenyl moiety, researchers can create a probe that covalently labels its protein targets.

These labeled proteins can then be isolated from cell lysates using affinity purification methods (e.g., streptavidin beads for biotin-tagged probes) and identified by mass spectrometry. This powerful chemoproteomic approach has been instrumental in identifying novel protein targets of isothiocyanates, including the aforementioned Collapsin Response Mediator Protein 2 (CRMP2) .

Impact on Intracellular Signaling Pathways

The binding of this compound to its molecular targets can trigger a cascade of downstream events, profoundly impacting various intracellular signaling pathways.

O-GlcNAcylation: There is emerging evidence that isothiocyanates can modulate the O-GlcNAcylation of proteins, a dynamic post-translational modification that plays a crucial role in cellular signaling and metabolism. Alterations in O-GlcNAcylation levels can affect the function of numerous proteins involved in signal transduction.

Kinase Cascades: The disruption of microtubule dynamics by tubulin-binding agents can activate stress-responsive kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can lead to various cellular outcomes, including apoptosis and cell cycle arrest.

Calcium Homeostasis: While direct effects on calcium channels are not the primary mechanism, the downstream consequences of cellular stress induced by this compound, such as endoplasmic reticulum (ER) stress, can lead to perturbations in intracellular calcium homeostasis. Dysregulation of calcium signaling is a common feature in apoptosis.

The interplay between these signaling pathways ultimately determines the cellular response to this compound.

Advanced Research Applications and Chemical Biology Tools

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. A chemical probe is a small molecule that interacts with a specific protein or other biomolecule, allowing for the study of its function in a biological system. The dual characteristics of 4-(2-Isothiocyanatophenyl)morpholine —the reactive isothiocyanate group and the structurally significant morpholine (B109124) moiety—position it as a candidate for development into a chemical probe.

The morpholine component can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially improving aspects like solubility and cell permeability. nih.gov In the context of probe development, the morpholine ring can also serve as a recognition element, contributing to the binding affinity and selectivity of the probe for its target protein. nih.govsci-hub.se For instance, the morpholine group has been successfully incorporated into fluorescent probes designed for selective imaging of lysosomes within living cells, where it acts as a targeting unit. nih.gov

The isothiocyanate group provides the crucial functionality for covalent and irreversible binding to the target biomolecule. This covalent interaction allows for the durable labeling of the target, which is advantageous for a variety of downstream applications, such as target identification and validation, and for studying the dynamics of biological processes.

While direct studies on This compound as a chemical probe are not extensively documented in publicly available research, its structural components are well-represented in the design of other successful chemical probes.

Application in Fluorescent Labeling and Dye-Conjugate Synthesis

Fluorescent labeling is a cornerstone technique in biological research, enabling the visualization and tracking of biomolecules in cells and tissues. Isothiocyanates are among the classic reactive groups used to attach fluorescent dyes to proteins and other biomolecules. nih.gov The isothiocyanate group of This compound can react with primary amine groups on proteins to form a stable thiourea (B124793) linkage, effectively conjugating the morpholine-phenyl scaffold to the protein of interest.

While This compound itself is not a fluorescent molecule, it can serve as a versatile building block or a linker in the synthesis of fluorescent probes and dye conjugates. For example, a fluorescent dye could be chemically attached to the morpholine or phenyl part of the molecule, with the isothiocyanate group then being used to link the entire fluorescent assembly to a target biomolecule. The inclusion of the morpholine moiety in such dye conjugates could offer benefits such as improved water solubility and altered cellular localization. nih.govnih.gov For example, morpholine-containing cyanine (B1664457) dyes have been developed as pH-sensitive theranostic agents for fluorescent imaging. nih.gov

The synthesis of such dye-conjugates would typically involve a multi-step process where a fluorophore is first coupled to a precursor of This compound , followed by the introduction or unmasking of the isothiocyanate group. The resulting fluorescent isothiocyanate could then be used in standard protein labeling protocols.

Role in High-Throughput Screening and Virtual Screening Initiatives

High-throughput screening (HTS) and virtual screening are powerful tools in drug discovery and chemical biology for identifying new bioactive compounds from large chemical libraries. The structural features of This compound make it a molecule that could be included in such screening libraries.

In the context of drug discovery, the morpholine ring is considered a "privileged structure" because it is found in a wide range of biologically active compounds. nih.govsci-hub.seresearchgate.net Its presence can confer favorable properties that increase the likelihood of a compound having drug-like characteristics. nih.gov Therefore, libraries of compounds containing the morpholine scaffold are often screened for activity against a variety of biological targets.

The isothiocyanate group, being a reactive "warhead," makes This compound suitable for screening campaigns aimed at discovering covalent inhibitors of enzymes. Covalent inhibitors can offer advantages in terms of potency and duration of action. In a typical HTS campaign for covalent inhibitors, a library of reactive compounds would be screened for their ability to irreversibly inhibit the activity of a target enzyme.

While specific instances of This compound being a "hit" in a high-throughput or virtual screening campaign are not prominently reported in the scientific literature, its derivatives are of interest. For example, morpholine-thiophene hybrid thiosemicarbazones, synthesized from a related morpholine-containing isothiocyanate, have been evaluated for their potential as enzyme inhibitors. nih.govchembk.com This demonstrates the utility of the morpholine-isothiocyanate scaffold in generating compounds for biological screening.

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Areas and Disease Indications

The morpholine (B109124) nucleus is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and experimental agents. openmedicinalchemistryjournal.comacs.org Its presence often confers favorable physicochemical properties, such as improved solubility and metabolic stability. sci-hub.sefrontiersin.org Isothiocyanates, on the other hand, are well-known for their anticancer and anti-inflammatory properties. nih.govnih.gov The strategic combination of these two pharmacophores in 4-(2-Isothiocyanatophenyl)morpholine suggests a broad range of potential therapeutic applications that warrant investigation.

Future research should focus on evaluating the efficacy of this compound and its derivatives in the following areas:

Oncology: Isothiocyanates are known to induce apoptosis and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species. nih.gov The morpholine moiety has also been incorporated into numerous anticancer agents, including kinase inhibitors. acs.orgsci-hub.sesci-hub.se The synergistic potential of these two groups could lead to the development of novel anticancer agents. frontiersin.org Future studies should explore the activity of this compound against a panel of cancer cell lines, particularly those where kinases play a significant role in proliferation. sci-hub.se

Neurodegenerative Diseases: The morpholine scaffold is a key component in several drugs targeting the central nervous system (CNS). nih.govresearchgate.netnih.gov It can improve blood-brain barrier permeability, a critical factor for CNS-active compounds. nih.govresearchgate.net Isothiocyanates have shown promise in combating oxidative stress and inflammation, which are key pathological features of neurodegenerative disorders. frontiersin.org Therefore, this compound derivatives could be explored as potential treatments for conditions like Alzheimer's and Parkinson's disease.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of isothiocyanates are well-documented. nih.gov The morpholine ring is also present in anti-inflammatory compounds. nih.gov This suggests that this compound could be a promising lead for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: The morpholine ring is a component of some antifungal and antibacterial agents. sci-hub.sesci-hub.se The potential antimicrobial activity of this compound and its derivatives represents another avenue for exploration.

Advancements in Synthetic Methodologies and Combinatorial Chemistry for Derivative Libraries

The future development of this compound as a therapeutic agent will heavily rely on the ability to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Methodologies:

While the synthesis of the parent compound this compound is not extensively detailed in the current literature, general methods for the synthesis of morpholine derivatives are well-established. acs.orgsci-hub.senih.gov Future research should focus on developing efficient and scalable synthetic routes to this compound and its analogs. This could involve the late-stage introduction of the isothiocyanate group to a pre-functionalized morpholine-phenyl core or the construction of the morpholine ring onto a pre-existing isothiocyanatophenyl scaffold. The development of one-pot or tandem reactions would be particularly advantageous for rapid library synthesis. nih.gov

Combinatorial Chemistry:

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. numberanalytics.comnih.gov The this compound scaffold is well-suited for combinatorial approaches. The phenyl ring and the morpholine nitrogen provide multiple points for diversification.

Future combinatorial strategies could include:

Scaffold Decoration: Attaching a variety of substituents to the phenyl ring to explore the impact on activity and selectivity.

Morpholine Ring Modification: Introducing substituents at various positions on the morpholine ring to modulate its physicochemical properties and target interactions. jddhs.com

Linker Variation: If the morpholine and isothiocyanatophenyl moieties are connected via a linker, varying the length and nature of the linker can be explored.

The generation of such libraries will be crucial for identifying derivatives with optimized potency, selectivity, and pharmacokinetic profiles. researchgate.netduke.edu

Integration of Advanced Computational and Experimental Approaches in Drug Discovery and Development

The integration of computational and experimental methods has become indispensable in modern drug discovery. jddhs.comjddhs.comnih.gov This synergistic approach can significantly accelerate the identification and optimization of lead compounds.

Computational Approaches:

Molecular Docking and Dynamics: In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets, such as protein kinases. jddhs.comnih.govtandfonline.com This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build models that correlate the chemical structure of the derivatives with their biological activity. jddhs.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. jddhs.com

Experimental Approaches:

High-Throughput Screening (HTS): The synthesized combinatorial libraries can be subjected to HTS against a panel of biological targets to identify initial hits. nih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the most promising compounds in complex with their target proteins. jddhs.comnih.gov This provides crucial information for structure-based drug design and lead optimization.

By combining these advanced computational and experimental approaches, the drug discovery and development process for this compound-based compounds can be made more efficient and rational. jddhs.com

Potential for Multi-Targeted Ligand Design and Polypharmacology Approaches

The concept of "one drug, multiple targets" or polypharmacology is gaining significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govosi.lvacs.org The this compound scaffold, possessing two distinct pharmacologically active moieties, is an excellent candidate for the design of multi-targeted ligands. acs.org

The isothiocyanate group is known to interact with multiple cellular targets, while the substituted phenyl-morpholine portion can be tailored to bind to specific proteins, such as kinases. sci-hub.senih.govnih.gov This offers the potential to develop single molecules that can modulate multiple pathways involved in a disease process, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Future research in this area should focus on:

Rational Design of Multi-Targeted Ligands: Using computational modeling to design derivatives of this compound that can simultaneously inhibit multiple key targets in a disease pathway. For example, designing a compound that inhibits a specific kinase while also modulating inflammatory pathways.

Kinase Inhibitor Polypharmacology: Many kinase inhibitors containing the morpholine moiety exhibit activity against multiple kinases. sci-hub.senih.gov Investigating the kinase selectivity profile of this compound and its derivatives could reveal novel polypharmacological profiles with therapeutic potential.

Synergistic Effects: Exploring the synergistic effects of combining the known activities of isothiocyanates with the targeted activity of the morpholine-containing scaffold.

The exploration of this compound through these multi-disciplinary approaches holds the promise of uncovering novel therapeutic agents with improved efficacy and broader applications.

Q & A

Q. What synthetic routes are available for preparing 4-(2-Isothiocyanatophenyl)morpholine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the isothiocyanate group to a pre-functionalized morpholine-phenyl scaffold. A common approach is reacting 2-aminophenylmorpholine derivatives with thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Crystallization from ethanol or acetonitrile can further enhance purity. Characterization by LC-MS and H/C NMR ensures structural fidelity. Avoid using thiophosgene in non-fume-hood settings due to toxicity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR : H NMR should show aromatic protons (δ 6.8–7.5 ppm), morpholine ring protons (δ 3.5–4.0 ppm), and the isothiocyanate group’s absence of exchangeable protons.

- IR : Confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm.

- Raman Spectroscopy : Detect C-S vibrations (~650–750 cm) and morpholine ring modes (e.g., 1100–1200 cm). Cross-validate with computational methods (DFT) for vibrational assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood due to potential irritancy of isothiocyanate vapors.

- Storage : Keep in airtight containers at 2–8°C, away from moisture (isothiocyanates hydrolyze to amines/CO).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do high-pressure conditions affect the vibrational modes and phase behavior of this compound?

Methodological Answer: High-pressure Raman/IR studies (e.g., diamond anvil cell up to 3.5 GPa) reveal pressure-induced phase transitions. For example:

- Morpholine Ring : C-O-C asymmetric stretching (1127 cm at ambient) shifts to higher wavenumbers (~1135 cm at 2 GPa) due to reduced bond angles.

- Aromatic System : C-H stretching modes (2980–3145 cm) split or merge under pressure, indicating conformational changes or van der Waals interactions.

- Phase Transitions : Discontinuities in plots at 0.7, 1.7, and 2.5 GPa suggest possible crystalline-to-amorphous transitions. Complementary X-ray diffraction under pressure is recommended for structural confirmation .

Q. How can researchers resolve contradictions in NMR data caused by dynamic processes (e.g., ring puckering)?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at 25–80°C. Line broadening at lower temperatures indicates slow exchange between morpholine chair conformers.

- 2D NOESY : Identify spatial proximity between morpholine protons and aromatic protons to confirm preferred conformations.

- DFT Calculations : Compare experimental H shifts with computed values for different chair/twist-boat conformers. Use software like Gaussian or ORCA for energy minimization .

Q. What methodologies assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

- Shake-Flask Method : Incubate the compound in PBS (pH 7.4) at 25°C for 24 hours. Filter and quantify supernatant via HPLC-UV.

- Metabolic Stability : Use recombinantly expressed CYPs (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots. LC-MS/MS monitors degradation products.

- pH-Dependent Stability : Test hydrolysis rates in buffers (pH 2–10). Isothiocyanates degrade rapidly in acidic conditions (t < 1 hour at pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.